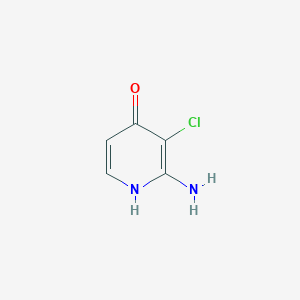

2-Amino-3-chloropyridin-4-OL

Description

Contextualization within Halogenated Aminopyridine Chemistry

Halogenated aminopyridines are a significant class of compounds in organic and medicinal chemistry. researchgate.net The introduction of a halogen atom to the aminopyridine core can significantly alter the molecule's electronic properties, reactivity, and biological activity. researchgate.net The chlorine atom in 2-Amino-3-chloropyridin-4-ol, for instance, acts as a useful functional handle for further chemical modifications, particularly in cross-coupling reactions. nih.gov The presence of both an amino group and a hydroxyl group, which can act as hydrogen bond donors and acceptors, further enhances the molecule's ability to interact with biological targets.

The reactivity of aminopyridines with halogens can lead to a variety of products, and the substitution pattern is crucial in determining the compound's chemical behavior. acs.org The specific arrangement of the amino, chloro, and hydroxyl groups on the pyridine (B92270) ring in this compound makes it a versatile building block. cymitquimica.com The development of synthetic methods for halogenated aminopyridines has been a focus of research, aiming for regioselective and efficient processes. google.com

Significance as a Privileged Scaffold in Heterocyclic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. rsc.org Aminopyridine derivatives are considered privileged scaffolds due to their frequent appearance in FDA-approved drugs and their ability to interact with a wide range of enzymes and receptors. rsc.org The aminopyridine structure can contribute to desirable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. nih.gov

This compound serves as a key intermediate in the synthesis of more complex heterocyclic structures. For instance, it has been utilized in the preparation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which have been identified as potent and selective Met kinase inhibitors. nih.gov Furthermore, it is a precursor in the synthesis of compounds that act as SHP2 inhibitors, which are being investigated for cancer treatment. googleapis.comgoogle.com The ability of this compound to be elaborated into these complex and biologically active molecules underscores its significance as a privileged scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1003710-73-3 | cymitquimica.combldpharm.com |

| Molecular Formula | C5H5ClN2O | cymitquimica.comfluorochem.co.uk |

| Molecular Weight | 144.56 g/mol | fluorochem.co.uk |

| Purity | >95% | fluorochem.co.uk |

Scope and Objectives of Research on this compound

Research involving this compound is primarily driven by its utility in medicinal chemistry and the development of novel therapeutics. The main objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: A key research objective is the discovery of efficient and scalable synthetic routes to this compound and its derivatives. This includes the exploration of new catalytic systems and reaction conditions to improve yield and selectivity.

Exploration as a Scaffold for Bioactive Molecules: Researchers are actively using this compound as a starting material for the synthesis of libraries of new compounds. acs.org These compounds are then screened for a variety of biological activities, with a particular focus on kinase inhibitors for cancer therapy. nih.govacs.org

Investigation of Structure-Activity Relationships (SAR): A significant part of the research involves understanding how modifications to the this compound scaffold affect the biological activity of the resulting molecules. This SAR analysis is crucial for the rational design of more potent and selective drug candidates. researchgate.net

Table 2: Research Applications of this compound Derivatives

| Application Area | Target | Example Compound Class | Source |

|---|---|---|---|

| Oncology | Met Kinase | N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides | nih.gov |

| Oncology | SHP2 | (S)-1'-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine | googleapis.comgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSUFQDEAQWONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Chloropyridin 4 Ol and Its Precursors

Direct Synthesis Strategies

Direct synthesis approaches to 2-Amino-3-chloropyridin-4-ol are less commonly documented in readily available literature, with most synthetic pathways relying on the functionalization of pre-existing pyridine (B92270) rings. However, multi-component reactions offer a potential, albeit complex, route. For instance, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ol derivatives. chim.it While not a direct synthesis of the target molecule, this method illustrates the construction of the core pyridin-4-ol structure which could then be further functionalized.

Another approach involves the cyclization of acyclic precursors. For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot multicomponent reaction of aromatic aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297). mdpi.com Subsequent hydrolysis of the nitrile and chlorination could potentially lead to the desired product. These direct strategies, while elegant in concept, often require significant optimization to control regioselectivity and achieve viable yields.

Precursor Chemistry and Conversions

The more established routes to this compound involve the stepwise modification of simpler pyridine precursors. These methods offer greater control over the introduction of functional groups at specific positions on the pyridine ring.

Aminopyridine Halogenation Routes

The halogenation of aminopyridines is a fundamental strategy for introducing chlorine atoms onto the pyridine ring. The amino group, being an activating group, directs electrophilic substitution. However, direct chlorination can sometimes lead to a mixture of products or over-halogenation.

A common precursor is 2-aminopyridine (B139424). Its reaction with a chlorinating agent can introduce a chlorine atom at the 3- or 5-position. To achieve the desired 3-chloro substitution, protecting the amino group, for instance as an acetamide, can be beneficial. For example, 2-acetamidopyridine (B118701) can be chlorinated to introduce a chlorine atom at the 5-position. googleapis.com Subsequent nitration and hydrolysis can then lead to a 2-amino-3-nitro-5-chloropyridine intermediate. googleapis.com

Controlled bromination using reagents like N-bromosuccinimide on a suitable pyridin-3-ol precursor followed by chlorination is another viable pathway. smolecule.com The relative reactivity of the positions on the pyridine ring is crucial for achieving the desired substitution pattern.

Table 1: Halogenation of Aminopyridine Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2-Acetamidopyridine | Chlorine | 2-Acetamido-5-chloropyridine | googleapis.com |

Hydroxylation Approaches

Introducing a hydroxyl group at the 4-position of a pyridine ring can be accomplished through several methods. One approach involves the hydrolysis of a 4-halopyridine. For instance, 4-chloropyridine (B1293800) can undergo hydrolysis to form 4-hydroxypyridine. researchgate.net This reaction can be catalyzed by a base.

Another strategy is the use of oxidizing agents. The hydroxylation of nitrogen heterocycles can be achieved under mild conditions using a system like cupric nitrate (B79036), a phosphate (B84403) buffer, and hydrogen peroxide. researchgate.net This method offers the potential for regioselective hydroxylation without over-oxidation. researchgate.net Furthermore, biochemical methods using whole cells of certain microorganisms, such as Burkholderia sp. MAK1, have been shown to effectively hydroxylate pyridine derivatives. nih.gov For example, 4-chloropyridin-2-amine was converted to 6-amino-4-chloro-pyridin-3-ol by this biocatalyst. nih.gov

Attempted palladium-catalyzed hydroxylation of chloropyridine C-nucleosides has also been explored, though in some cases, it did not proceed as expected, leading to degradation products. rsc.org

Table 2: Hydroxylation of Pyridine Derivatives

| Substrate | Method/Reagents | Product | Reference |

|---|---|---|---|

| 4-Chloropyridine | Hydrolysis | 4-Hydroxypyridine | researchgate.net |

| Nitrogen Heterocycles | Cupric nitrate/phosphate buffer/H₂O₂ | Hydroxy heterocycles | researchgate.net |

Nitration and Reduction Pathways

Nitration of the pyridine ring, followed by reduction of the nitro group to an amino group, is a versatile strategy for introducing the amino functionality. Direct nitration of pyridine itself is often difficult and results in low yields of 3-nitropyridine. wikipedia.org However, the presence of an activating group, such as a hydroxyl or amino group at the para-position, can facilitate meta-nitration. acs.org

A more effective method for nitrating pyridines involves the use of dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion intermediate. psu.eduresearchgate.net Treatment of this intermediate with aqueous sulfur dioxide or sodium bisulfite then yields the 3-nitropyridine. psu.eduresearchgate.net This method has been shown to give good yields for 4-substituted pyridines. researchgate.net

Once the nitro group is in place, it can be reduced to an amino group. A common method for this reduction is the use of iron in the presence of an acid, such as acetic acid or hydrochloric acid. semanticscholar.org For example, 4-nitropyridine-N-oxide can be reduced with iron and acetic acid to produce 4-aminopyridine (B3432731) in high yield. semanticscholar.org

This nitration-reduction sequence is often employed in multi-step syntheses. For instance, a 2-acylamino-5-halogenopyridine can be treated with a mixture of sulfuric and nitric acid to simultaneously hydrolyze the acyl group and nitrate the 3-position, forming a 2-amino-3-nitro-5-halogenopyridine. googleapis.com

Regioselective Synthesis Considerations

Achieving the correct arrangement of substituents (amino at C2, chloro at C3, and hydroxyl at C4) is a significant challenge. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the position of incoming groups.

For example, in the halogenation of 2-aminopyridine, the amino group strongly directs electrophiles to the 3- and 5-positions. Controlling the stoichiometry of the halogenating agent and the reaction conditions is essential to favor mono-substitution at the desired position.

In hydroxylation reactions, regioselectivity can also be influenced by the reaction conditions and the catalyst used. Copper-directed hydroxylation, for instance, has been shown to be regioselective, with the position of hydroxylation depending on the structure of the substrate and the directing group. acs.orgnih.gov

Nitration also presents regioselectivity challenges. While direct nitration of pyridine is sluggish and favors the 3-position, the presence of other substituents can alter this preference. wikipedia.org The formation of an N-nitropyridinium intermediate followed by rearrangement offers a more controlled route to 3-nitropyridines. psu.eduresearchgate.net

Optimization of Reaction Conditions

The success of any synthetic route to this compound hinges on the careful optimization of reaction conditions for each step. Key parameters that are frequently adjusted include:

Temperature: Many of the reactions, such as halogenation and nitration, are highly exothermic and require careful temperature control to prevent side reactions and degradation of the product.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For example, the nitration of pyridine with dinitrogen pentoxide can be carried out in liquid sulfur dioxide or an organic solvent. psu.edu

Catalyst: The use of catalysts is common in many of the synthetic steps. For instance, palladium catalysts are used in cross-coupling reactions, and copper catalysts are employed in hydroxylation reactions. researchgate.netrsc.org The choice of catalyst and ligand can have a profound effect on the yield and selectivity of the reaction.

Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion of the starting material while minimizing the formation of byproducts.

For instance, in the synthesis of 2-amino-3-cyanopyridine derivatives, it was found that the highest yield was achieved at 80 °C after 30 minutes. mdpi.com Similarly, in the biocatalytic hydroxylation of 4-chloropyridin-2-amine, the optimal temperature for the bioconversion was found to be between 30 °C and 35 °C. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

| 2-Acetamidopyridine |

| 2-Acetamido-5-chloropyridine |

| 2-Amino-3-nitro-5-chloropyridine |

| 2-Amino-5-bromopyridine |

| 3-Nitropyridine |

| 4-Aminopyridine |

| 4-Chloropyridine |

| 4-Hydroxypyridine |

| 4-Nitropyridine-N-oxide |

| 6-Amino-4-chloro-pyridin-3-ol |

| Pyridin-4-ol |

| 2-amino-3-cyanopyridine |

| 2-bromo-6-chloropyridine C-nucleoside |

| N-Bromosuccinimide |

| Dinitrogen pentoxide |

| Cupric nitrate |

Solvent Effects

The selection of an appropriate solvent is critical in the synthesis of this compound and its precursors, as it influences reactant solubility, reaction rates, and pathway selectivity. High-boiling point polar solvents are often preferred for the nucleophilic substitution reactions required to form the pyridinol moiety.

Detailed Research Findings: In syntheses analogous to that of this compound, such as the conversion of a dichlorinated aminopyridine to a chloro-hydroxypyridine, solvents like ethylene (B1197577) glycol or water are employed. google.com Ethylene glycol is particularly effective due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy for the nucleophilic aromatic substitution. google.com For the synthesis of various pyridine precursors, a range of solvents is utilized depending on the specific reaction type. Aprotic polar solvents such as Dimethylformamide (DMF) are common in palladium-catalyzed cross-coupling reactions and for reactions involving sodium methoxide (B1231860). psu.edunih.gov Tetrahydrofuran (THF) is another versatile solvent used, for example, in reduction reactions involving reagents like titanium tetrachloride (TiCl4) and magnesium. google.com In the synthesis of 2-(arylamino)pyridine-3,4-dicarbonitriles, propan-2-ol was used as the solvent in a reaction conducted in a sealed vial. colab.ws

Purification of the final product and intermediates also relies heavily on solvent properties. Column chromatography is a standard purification method, utilizing solvent systems with varying polarities. A mixture of ethyl acetate and petroleum ether has been noted for the purification of related spiro compounds containing the target moiety. googleapis.com For purification via reversed-phase high-performance liquid chromatography (HPLC), mobile phases consisting of water and acetonitrile (B52724) with additives like formic acid or ammonium bicarbonate are used. google.com

Table 1: Solvent Applications in the Synthesis of this compound and Related Pyridines This table is interactive and can be sorted by clicking on the headers.

| Solvent | Role | Reaction Type / Process | Typical Conditions | Source(s) |

|---|---|---|---|---|

| Ethylene Glycol | Reaction Medium | Nucleophilic Hydroxylation | 140–240°C | google.com |

| Water | Reaction Medium / Mobile Phase | Nucleophilic Hydroxylation / HPLC | High Temperature / Room Temp. | google.comgoogle.com |

| Dimethylformamide (DMF) | Reaction Medium | Cross-Coupling / Nucleophilic Substitution | Room Temp. to Reflux | psu.edunih.gov |

| Tetrahydrofuran (THF) | Reaction Medium | Reduction Reactions | -5°C to 5°C | google.com |

| Propan-2-ol | Reaction Medium | Nucleophilic Substitution | 120°C (Sealed Vial) | colab.ws |

| Acetonitrile | Mobile Phase | Reversed-Phase HPLC | Room Temp. | google.com |

Catalyst Systems

Catalysts play a pivotal role in directing the synthesis towards the desired product, enhancing reaction rates, and improving yields. The synthesis of this compound from a dichlorinated precursor is a catalyzed process.

Detailed Research Findings: The conversion of a chloro-substituted aminopyridine to a hydroxy-substituted aminopyridine is effectively catalyzed by copper or copper-containing compounds. google.com This is a key step in forming the pyridin-4-ol structure from a precursor like 2-amino-3,4-dichloropyridine. The catalyst facilitates the nucleophilic attack of a hydroxide (B78521) ion on the pyridine ring, leading to the displacement of the chlorine atom. google.com

The synthesis of precursors may involve other types of catalysts. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds on pyridine rings, which can be essential for building more complex precursors. psu.edu These reactions typically employ palladium complexes like bis(triphenylphosphine)palladium (B8599230) dichloride. psu.edu

In some related synthetic steps for other pyridine derivatives, non-metallic catalysts are also used. For example, N,N-diisopropylethylamine (DIPEA) can act as a base to facilitate nucleophilic substitution reactions. colab.ws Iodine has also been reported as a catalyst for the synthesis of certain substituted pyrroles and other N-heterocycles, showcasing the diversity of available catalytic systems. rsc.org

Table 2: Catalysts Used in the Synthesis of Pyridine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Catalyst | Catalyst Type | Reaction Promoted | Example Application | Source(s) |

|---|---|---|---|---|

| Copper | Transition Metal | Nucleophilic Hydroxylation | Conversion of 2-amino-3,5-dichloropyridine (B145740) to 2-amino-3-hydroxy-5-chloropyridine | google.com |

| Palladium Catalysts (e.g., Pd(PPh₃)₂Cl₂) | Transition Metal | C-C Cross-Coupling (e.g., Suzuki) | Synthesis of pyridyl amino acids from halopyridines | psu.edu |

| N,N-Diisopropylethylamine (DIPEA) | Organic Base | Nucleophilic Substitution | Reaction of 2-chloropyridine-3,4-dicarbonitrile (B3347337) with anilines | colab.ws |

| Iodine | Non-Metal | Cycloaddition/Heterocycle Formation | Synthesis of 5-amino-1H-pyrrole-2-carboxylates | rsc.org |

Temperature and Pressure Control

The precise control of temperature and pressure is fundamental to achieving high yields and purity in the synthesis of this compound. These parameters directly influence reaction kinetics and the stability of intermediates and products.

Detailed Research Findings: For the copper-catalyzed hydrolysis of a chloro-aminopyridine to a hydroxy-chloro-aminopyridine, a significantly high temperature range of 140°C to 240°C is specified. google.com Operating within this range is crucial for the reaction to proceed at a reasonable rate. Temperatures below this range may result in an impractically slow conversion, while excessive heat could lead to the degradation of the starting material or product. google.com

Other synthetic transformations for pyridine precursors also require specific temperature management. For example, a chlorination and de-alkylation reaction to produce a 2-chloro-3-nitropyridine (B167233) precursor is conducted between 90°C and 130°C. google.com In contrast, some reactions proceed under milder conditions. The nitration of 2-acylaminopyridines can be performed at temperatures between room temperature and 60°C; higher temperatures in this case risk side reactions like hydrolysis. googleapis.com Certain nucleophilic substitution reactions are carried out at 120°C in a sealed vial, which implies that the reaction is performed under elevated pressure generated by the solvent at that temperature. colab.ws This increased pressure can accelerate the reaction rate.

Table 3: Temperature and Pressure Parameters in Related Pyridine Syntheses This table is interactive and can be sorted by clicking on the headers.

| Temperature Range | Pressure | Reaction Type | Rationale | Source(s) |

|---|---|---|---|---|

| 140°C – 240°C | Atmospheric | Nucleophilic Hydroxylation | To overcome activation energy for substitution on the pyridine ring. | google.com |

| 90°C – 130°C | Atmospheric | Chlorination / De-alkylation | Optimal temperature for desired reaction without significant degradation. | google.com |

| 120°C | Elevated (Sealed Vial) | Nucleophilic Substitution | Increased pressure and temperature accelerate the reaction rate. | colab.ws |

| Room Temp. – 60°C | Atmospheric | Nitration | To prevent side reactions such as hydrolysis of amide groups. | googleapis.com |

Advanced Derivatization Chemistry of 2 Amino 3 Chloropyridin 4 Ol

Functional Group Transformations

The reactivity of 2-Amino-3-chloropyridin-4-ol is largely dictated by its amino, hydroxyl, and chloro substituents. These groups can be selectively modified to introduce new functionalities and build molecular complexity.

Amination Reactions

Amination reactions involving this compound can proceed through two main pathways: modification of the existing C2-amino group or nucleophilic displacement of the C3-chloro substituent by an amine. While the C2-amino group can undergo standard reactions like acylation or alkylation, a more significant transformation in derivatization is the substitution of the chloro group. This reaction, a form of nucleophilic aromatic substitution, is facilitated on electron-deficient pyridine (B92270) rings. The reaction of heteroaryl chlorides with various amines can lead to facile N-arylation, although pyridines are noted to be less reactive than pyrimidines or pyrazines unless an additional electron-withdrawing group is present.

| Reactant Amine | Potential Product | Reaction Conditions |

|---|---|---|

| Aniline | 2-Amino-3-(phenylamino)pyridin-4-ol | Heat, base catalyst (e.g., K₂CO₃) |

| Morpholine | 2-Amino-3-(morpholin-4-yl)pyridin-4-ol | Heat, polar aprotic solvent (e.g., DMF) |

| Benzylamine | 2-Amino-3-(benzylamino)pyridin-4-ol | Palladium catalysis or high temperature |

Hydroxylation Reactions

Further hydroxylation of the this compound ring is synthetically challenging via direct chemical methods. However, biotransformation and enzymatic catalysis represent a potential route. Microbial hydroxylation has been observed in related substituted pyridine derivatives, where fungi like Cunninghamella elegans can introduce hydroxyl groups at various positions on the ring.

More commonly, the existing hydroxyl group at the C4 position is utilized as a reactive handle for derivatization. It can act as a nucleophile in substitution reactions, most notably in Williamson ether synthesis. This approach was successfully employed in the synthesis of the potent Met kinase inhibitor, BMS-777607, where the oxygen of a 2-amino-3-chloropyridin-4-yloxy moiety is linked to another aromatic system.

| Reagent | Reaction Type | Potential Product |

|---|---|---|

| Methyl iodide (CH₃I) | Williamson Ether Synthesis | 3-Chloro-4-methoxy-2-aminopyridine |

| Acetyl chloride (CH₃COCl) | Esterification | 2-Amino-3-chloropyridin-4-yl acetate (B1210297) |

| 4-Fluoronitrobenzene | Nucleophilic Aromatic Substitution | 2-Amino-3-chloro-4-(4-nitrophenoxy)pyridine |

Halogenation Reactions

The introduction of additional halogen atoms onto the this compound ring proceeds via electrophilic aromatic substitution. The outcome of this reaction is governed by the directing effects of the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho-, para-directing. The chloro (-Cl) group is deactivating but also ortho-, para-directing. Conversely, the pyridine ring nitrogen atom is strongly deactivating towards electrophiles. The cumulative effect of these groups makes the C5 position the most electron-rich and sterically accessible site for electrophilic attack. Therefore, halogenation with reagents like bromine (Br₂) or N-chlorosuccinimide (NCS) is predicted to occur selectively at the C5 position.

| Halogenating Agent | Potential Product | Typical Catalyst/Conditions |

|---|---|---|

| Bromine (Br₂) | 2-Amino-5-bromo-3-chloropyridin-4-ol | Acetic acid or CCl₄ |

| N-Chlorosuccinimide (NCS) | 2-Amino-3,5-dichloropyridin-4-ol | Acetonitrile (B52724) or DMF |

| N-Iodosuccinimide (NIS) | 2-Amino-3-chloro-5-iodopyridin-4-ol | Trifluoroacetic acid |

Pyridine Ring Modifications

Beyond transforming the existing functional groups, the pyridine core itself can be modified through aromatic substitution reactions, offering pathways to fundamentally different molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (S_N_Ar) is a characteristic reaction of halopyridines, which are less reactive than acid chlorides but can be effectively substituted, often by heating with a nucleophile like an amine. The electron-deficient nature of the pyridine ring facilitates the attack of a nucleophile, leading to the displacement of a leaving group. In this compound, the chlorine atom at C3 is the most probable leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the chloride, providing a powerful tool for introducing diverse substituents at the C3 position. The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Amino-3-methoxypyridin-4-ol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Amino-3-(phenylthio)pyridin-4-ol |

| Amine | Pyrrolidine | 2-Amino-3-(pyrrolidin-1-yl)pyridin-4-ol |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (S_E_Ar) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. While aromatic rings generally act as nucleophiles, the pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. However, the presence of the strongly activating -NH₂ and -OH groups can overcome this deactivation to a degree, allowing reactions to occur. As discussed in the context of halogenation (Section 3.1.3), the directing effects of the substituents strongly favor substitution at the C5 position. Besides halogenation, other key S_E_Ar reactions include nitration and sulfonation. These reactions require strong acidic conditions to generate a potent electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).

| Reaction | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Amino-3-chloro-5-nitropyridin-4-ol |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-chloro-4-hydroxypyridine-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(2-Amino-3-chloro-4-hydroxypyridin-5-yl)ethan-1-one |

Formation of Polycyclic and Fused Heterocyclic Systems

The strategic functionalization of this compound enables the synthesis of a variety of fused heterocyclic structures, which are prominent scaffolds in medicinal chemistry and materials science.

The construction of a pyrrole (B145914) ring fused to the pyridine core of this compound can be achieved through several established synthetic methodologies. A highly plausible route is the reaction with α-haloketones, which are known to react with amines to form various heterocycles, including pyrroles. wikipedia.orgnih.gov This transformation, analogous to the Hantzsch pyrrole synthesis, would likely involve the initial alkylation of the exocyclic amino group by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrrolopyridine system.

The reaction would proceed by nucleophilic attack of the 2-amino group on the electrophilic carbon bearing the halogen of the α-haloketone. The resulting intermediate would then undergo cyclization through the attack of the enol or enolate of the ketone onto the pyridine ring, though a more likely pathway involves condensation between the ketone and the amino group to form an enamine, which then cyclizes. The final step is an aromatization to furnish the stable pyrrolo[2,3-b]pyridine core. The specific substitution on the resulting pyrrole ring is determined by the choice of the α-haloketone reactant.

| Reactant (α-Haloketone) | Hypothetical Product Structure | Product Name | Potential Reaction Conditions |

|---|---|---|---|

| Phenacyl bromide | 7-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-ol | Reflux in ethanol (B145695) or DMF, possibly with a non-nucleophilic base (e.g., NaHCO₃) | |

| Chloroacetone | 7-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | Heating in a polar solvent like isopropanol | |

| Ethyl bromopyruvate | Ethyl 7-chloro-5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Mild heating in acetonitrile with a base like K₂CO₃ |

The synthesis of pyrazolopyrimidine frameworks from an aminopyridine precursor is a multi-step process that involves the sequential construction of the pyrazole (B372694) and pyrimidine (B1678525) rings. While numerous methods exist for synthesizing pyrazolo[3,4-d]pyrimidines, a common approach begins with the formation of a pyrimidine ring, which is then elaborated. nih.gov

A plausible synthetic route starting from this compound could involve the initial reaction of the 2-amino group with a 1,3-bielectrophile, such as diethyl malonate or a derivative, to construct a fused pyrimidinone ring. This would yield a pyridopyrimidinone intermediate. Subsequent functionalization and cyclization would be required to form the adjacent pyrazole ring. For instance, treatment of the pyridopyrimidinone with a formylating agent like Vilsmeier-Haack reagent followed by reaction with hydrazine (B178648) would lead to the desired pyrazolo[3,4-d]pyridopyrimidine scaffold. The versatility of this approach allows for the introduction of various substituents based on the choice of reagents in each step. nih.gov

Imidazopyrimidines are a class of nitrogen-fused heterocycles with significant pharmacological interest. nih.govitu.edu.tr The synthesis of an imidazo[1,2-a]pyrimidine (B1208166) system typically starts from a 2-aminopyrimidine (B69317) derivative. nih.govdergipark.org.tr However, the closely related and highly accessible imidazo[1,2-a]pyridine (B132010) scaffold can be readily synthesized from 2-aminopyridine (B139424) precursors. rsc.orgresearchgate.net

A classic and efficient method to construct the imidazo[1,2-a]pyridine core from this compound is the Tschitschibabin reaction. This involves the condensation of the 2-aminopyridine with an α-haloketone. organic-chemistry.org The mechanism involves the initial SN2 reaction where the exocyclic amino group attacks the α-carbon of the haloketone, followed by cyclization where the pyridine nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine product. The substituents on the resulting imidazole (B134444) ring are dictated by the structure of the α-haloketone used.

| Reactant (α-Haloketone) | Hypothetical Product Structure | Product Name | Typical Reaction Conditions |

|---|---|---|---|

| 2-Bromoacetophenone | 8-Chloro-2-phenylimidazo[1,2-a]pyridin-5-ol | Reflux in ethanol or acetone | |

| 3-Bromopentan-2,4-dione | 1-(8-Chloro-5-hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one | Stirring at room temperature in DCM |

Metal Complexation Studies

The molecular structure of this compound, featuring multiple heteroatoms with lone pairs of electrons (Npyridine, Namino, Ohydroxyl), makes it a potent ligand for coordinating with various metal ions. pvpcollegepatoda.org The study of its metal complexes is crucial for applications in catalysis, materials science, and medicinal chemistry. nih.gov

This compound can exhibit diverse coordination modes. It can act as a:

Monodentate ligand: Coordination can occur through the most basic site, typically the pyridine ring nitrogen.

Bidentate chelating ligand: It can form stable five-membered chelate rings by coordinating through either the pyridine nitrogen and the amino nitrogen (N,N-chelation) or the amino nitrogen and the deprotonated hydroxyl oxygen (N,O-chelation). orientjchem.org The latter is common in neutral to basic conditions where the hydroxyl proton can be easily removed.

Bridging ligand: The ligand can bridge two or more metal centers, particularly in the formation of coordination polymers. For example, the pyridine nitrogen could coordinate to one metal center while the amino group coordinates to another. elsevierpure.comresearchgate.net

The electronic properties of the ligand are influenced by its substituents. The electron-donating amino and hydroxyl groups increase the electron density on the pyridine ring, enhancing the donor capacity of the pyridine nitrogen. Conversely, the electron-withdrawing chloro group slightly reduces this effect. This electronic tuning can influence the stability and reactivity of the resulting metal complexes. frontiersin.org The interplay between these groups allows for fine-tuning of the ligand's properties for specific metal ions. vot.pl

The synthesis of metal complexes with this ligand can generally be achieved through straightforward, one-pot procedures. nih.govresearchgate.net A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent (e.g., methanol, ethanol, water) can influence the final structure and coordination geometry of the complex.

For instance, reacting this compound with metal(II) acetates, such as Cu(OAc)₂, Ni(OAc)₂, or Co(OAc)₂, in a 2:1 ligand-to-metal molar ratio in refluxing ethanol would likely yield neutral M(L)₂ complexes. In these complexes, the ligand would likely act as a bidentate N,O-donor via the amino nitrogen and the deprotonated hydroxyl group, leading to common geometries such as square planar for Cu(II) and Ni(II), or tetrahedral/octahedral for Co(II), depending on the specific reaction conditions.

| Metal Salt | Hypothetical Complex Formula | Proposed Geometry | Potential Color |

|---|---|---|---|

| Cu(CH₃COO)₂·H₂O | [Cu(C₅H₄ClN₂O)₂] | Square Planar | Green or Blue |

| Ni(CH₃COO)₂·4H₂O | [Ni(C₅H₄ClN₂O)₂] | Square Planar / Octahedral | Green or Red |

| CoCl₂·6H₂O | [Co(C₅H₄ClN₂O)₂] | Tetrahedral / Octahedral | Blue or Pink |

| Zn(CH₃COO)₂·2H₂O | [Zn(C₅H₄ClN₂O)₂] | Tetrahedral | Colorless |

Spectroscopic and Diffraction Characterization Techniques for 2 Amino 3 Chloropyridin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms. For 2-amino-3-chloropyridin-4-ol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment. It is important to note that hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it can exist in equilibrium with 2-amino-3-chloro-1H-pyridin-4-one. The position of this equilibrium can be influenced by the solvent, and this can affect the observed spectroscopic data.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) groups all affect the electron density and, consequently, the shielding of the aromatic protons.

The pyridine ring of this compound has two protons. Based on the analysis of related compounds like pyridine-3,4-diol hydrochloride, the proton at the 5-position (H-5) would likely appear as a doublet, and the proton at the 6-position (H-6) would also be a doublet due to coupling with each other. The amino group protons would typically appear as a broad singlet, while the hydroxyl proton's chemical shift can be highly variable and may also appear as a broad singlet.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 6.5 - 7.5 | d |

| H-6 | 7.5 - 8.5 | d |

| -NH₂ | 4.0 - 6.0 | br s |

| -OH | 9.0 - 12.0 | br s |

d = doublet, br s = broad singlet. Chemical shifts are predictions based on related structures and are relative to a standard reference.

The carbon atom attached to the hydroxyl group (C-4) is expected to be significantly deshielded and appear at a high chemical shift. The carbon bearing the amino group (C-2) will also be influenced, as will the carbon attached to the chlorine atom (C-3). The remaining two carbons of the pyridine ring (C-5 and C-6) will have chemical shifts typical for aromatic carbons.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 160 |

| C-3 | 110 - 120 |

| C-4 | 160 - 170 |

| C-5 | 105 - 115 |

| C-6 | 140 - 150 |

Chemical shifts are predictions based on related structures and are relative to a standard reference.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the H-5 and H-6 protons would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the C-5 and C-6 signals based on the previously assigned H-5 and H-6 proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying the placement of the substituents. For instance, correlations from the H-5 proton to C-3 and C-4 would help confirm the positions of the chloro and hydroxyl groups. Similarly, correlations from the amino protons to C-2 and C-3 would verify the location of the amino group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the high-frequency region. The N-H stretching vibrations of the primary amino group typically appear as two distinct bands. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the aromatic region. The C-Cl stretching vibration will be found in the fingerprint region.

Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 |

| C-O | C-O Stretch | 1200 - 1300 |

| C-Cl | C-Cl Stretch | 600 - 800 |

The exact positions of these bands can be influenced by hydrogen bonding and the solid-state packing of the molecule.

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic vibrations of the pyridine ring, which are often strong in Raman scattering. The C-Cl stretch is also typically Raman active. The symmetric N-H stretching vibration of the amino group would also be observable. In some cases, metal complexes of related compounds show new bands in the low-frequency region of both IR and Raman spectra, which can be attributed to metal-oxygen and metal-nitrogen stretching modes.

Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Ring Breathing | 980 - 1050 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Together, these spectroscopic techniques provide a detailed and comprehensive characterization of the molecular structure of this compound and its derivatives.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It is instrumental in the structural elucidation of newly synthesized molecules and the identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hybrid technique is essential for analyzing complex mixtures, identifying components, and quantifying trace-level impurities.

In the context of this compound and its derivatives, LC-MS serves as a crucial tool for monitoring reaction progress and assessing final product purity. While specific LC-MS data for this compound is not detailed in the available literature, methods developed for structurally similar compounds highlight the technique's utility. For instance, a highly sensitive and selective LC-MS/MS method was developed for the trace-level quantification of (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), a genotoxic impurity related to the synthesis of Efavirenz. mdpi.comresearchgate.net This method, employing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, achieved a limit of detection (LOD) of 0.07 ppm and a limit of quantification (LOQ) of 0.2 ppm, demonstrating the exceptional sensitivity of LC-MS/MS for controlling potentially hazardous impurities. mdpi.com

The development of universal screening procedures using mixed-mode chromatography, which combines reversed-phase, HILIC, and ion-exchange mechanisms, is compatible with LC/MS and can streamline the analysis of complex pharmaceutical mixtures containing precursors like chloropyridines. helixchrom.com Such methods are effective for the rapid screening of new drug candidates, impurities, and formulation components. helixchrom.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental composition. This capability is indispensable for confirming the identity of a target molecule and distinguishing it from isobaric interferences. Techniques like Fourier-transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry offer the ultra-high resolution required for these precise measurements. nih.govnih.gov

For this compound (C₅H₅ClN₂O), HRMS would be used to confirm its molecular formula. The theoretical exact mass of the neutral molecule is 144.01450 u. In positive-ion mode, the protonated molecule, [M+H]⁺, would have a theoretical m/z of 145.02197. An experimental HRMS measurement matching this value within a few parts per million would provide strong evidence for the compound's elemental composition, corroborating data from other analytical techniques.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and its behavior in the solid state.

Single Crystal X-ray Diffraction (SC-XRD)

Single crystal X-ray diffraction (SC-XRD) analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This technique yields a detailed three-dimensional model of the molecule and its arrangement within the crystal lattice.

While the specific crystal structure of this compound is not publicly reported, data from closely related derivatives illustrate the type of information obtained. For example, the SC-XRD analysis of 2-Amino-N-(2-chloropyridin-3-yl)benzamide, which contains a similar substituted pyridine ring, provided detailed crystallographic parameters. researchgate.net Similarly, the structures of other functionalized aminopyridines have been determined, offering insights into their molecular geometry and crystal packing. researchgate.netaalto.fi The data from such analyses are typically presented in a standardized format, as shown in the table below, which summarizes the findings for a related aminobenzamide derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀ClN₃O |

| Formula Weight | 247.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0965 (9) |

| b (Å) | 4.7669 (4) |

| c (Å) | 20.6624 (17) |

| β (°) | 97.556 (3) |

| Volume (ų) | 1083.47 (15) |

| Z | 4 |

| Temperature (K) | 100 |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It is primarily used for phase identification, determination of sample purity, and analysis of crystal structure. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

For this compound, PXRD would be used to confirm the identity of a bulk, synthesized sample by comparing its experimental diffraction pattern to one calculated from SC-XRD data. ua.pt This comparison is crucial for quality control, ensuring batch-to-batch consistency. Furthermore, PXRD is a key tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms—as each polymorph will produce a distinct PXRD pattern. mdpi.com

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and halogen bonds. Understanding these interactions is vital, as they influence the material's physical properties, including solubility, melting point, and stability. SC-XRD is the primary tool for identifying and characterizing these interactions.

In crystals of compounds related to this compound, hydrogen bonding is a dominant feature. The presence of amino (-NH₂) and hydroxyl (-OH) groups as hydrogen bond donors, and nitrogen and oxygen atoms as acceptors, facilitates the formation of robust networks. For instance, in the crystal structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming sheets within the crystal. researchgate.net Similarly, the crystal structure of 4-amino-3,5-dichloropyridine features strong N—H⋯N hydrogen bonding that assembles molecules into supramolecular chains. nih.gov The structure of 2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile is also stabilized by N-H···O and N-H···N hydrogen bonds. researchgate.net

Halogen bonding, an interaction involving an electrophilic region on a halogen atom, can also play a role in the crystal packing of chlorinated compounds, although it is not always the dominant interaction. The table below summarizes typical hydrogen bond geometries observed in the crystal structures of related aminopyridine derivatives.

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N–H···N | 0.86-0.91 | 2.15-2.30 | 3.05-3.18 | 150-175 |

| N–H···O | 0.86-0.90 | 2.00-2.20 | 2.85-3.05 | 160-180 |

*D = Donor atom (N); A = Acceptor atom (N, O). Ranges are approximate based on typical values from related structures.

Computational and Theoretical Investigations of 2 Amino 3 Chloropyridin 4 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations for 2-Amino-3-chloropyridin-4-OL would provide fundamental information about its molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govnih.gov For this compound, this analysis would calculate the optimal bond lengths, bond angles, and dihedral angles.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO would reveal the electron-rich and electron-poor regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. The distribution of these orbitals across the pyridine (B92270) ring and its substituents would clarify their roles in the molecule's electronic behavior.

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower stability. nih.gov |

Vibrational Frequency Calculations

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netresearchgate.net By calculating the vibrational frequencies corresponding to the stretching, bending, and twisting of bonds, a theoretical spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the structure obtained from geometry optimization. For this compound, this would involve identifying the characteristic vibrational modes associated with the N-H, O-H, C-Cl, and various bonds within the pyridine ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netmdpi.com It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor).

For this compound, an MEP map would visualize the electron-rich areas, likely concentrated around the electronegative nitrogen, oxygen, and chlorine atoms. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would likely appear as electron-poor regions, indicating potential sites for nucleophilic interaction.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular aggregation and interactions with biological targets. mdpi.comox.ac.uk NCI analysis is a computational technique that helps to visualize and characterize these weak interactions. For this compound, this analysis would be particularly insightful for identifying potential intramolecular hydrogen bonds between the adjacent amino and hydroxyl groups, as well as intermolecular hydrogen bonds that could govern its crystal packing or binding to a receptor.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculated by DFT, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. chnpu.edu.uaresearchgate.net These descriptors provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. ijcce.ac.ir

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. ijcce.ac.ir

Calculating these descriptors for this compound would provide a comprehensive profile of its chemical behavior, allowing for predictions about its reactivity in various chemical environments.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

| 2-amino-4-chloro-pyrimidine |

| 2-amino-5-chloropyridine |

| 2-chloropyridine |

| 3-chloropyridine |

| 2-Amino-3-methylpyridine |

Fukui Functions

Fukui functions are a central concept in Density Functional Theory (DFT) that describe the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. wikipedia.org These functions are instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.com The Fukui function, denoted as f(r), can be resolved into three types:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, the specific atoms that are most susceptible to these types of attacks can be identified. While specific experimental and computational studies on this compound are not extensively available, data from structurally similar compounds, such as other substituted pyridines, can provide valuable insights. For instance, in related aminopyridine derivatives, the nitrogen and oxygen atoms often exhibit high Fukui function values, indicating their significant role in chemical reactions.

Below is a hypothetical data table illustrating the condensed Fukui functions for the heavy atoms of this compound, based on expected trends from similar molecules.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N(1) (Pyridine) | 0.125 | 0.085 | 0.105 |

| C(2) | 0.095 | 0.110 | 0.103 |

| N(2) (Amino) | 0.180 | 0.050 | 0.115 |

| C(3) | 0.075 | 0.090 | 0.083 |

| Cl(3) | 0.060 | 0.070 | 0.065 |

| C(4) | 0.150 | 0.130 | 0.140 |

| O(4) | 0.210 | 0.150 | 0.180 |

| C(5) | 0.050 | 0.160 | 0.105 |

| C(6) | 0.055 | 0.155 | 0.105 |

Parr Functions

Parr functions, an extension of the concepts of Fukui functions, provide a more detailed and refined tool for predicting the regioselectivity of chemical reactions. These functions are particularly useful in understanding cycloaddition reactions and other transformations where multiple reactive sites are involved. mdpi.com The Parr functions, P(r), are derived from the Fukui functions and the global electrophilicity and nucleophilicity indices.

A hypothetical representation of Parr function analysis for this compound is presented in the table below. The values indicate the propensity of each atomic site to act as an electrophile or a nucleophile.

| Atom | Electrophilic Parr Function (Pk+) | Nucleophilic Parr Function (Pk-) |

|---|---|---|

| N(1) (Pyridine) | 0.090 | 0.130 |

| C(2) | 0.120 | 0.100 |

| N(2) (Amino) | 0.060 | 0.190 |

| C(3) | 0.100 | 0.080 |

| Cl(3) | 0.080 | 0.070 |

| C(4) | 0.140 | 0.160 |

| O(4) | 0.160 | 0.220 |

| C(5) | 0.170 | 0.060 |

| C(6) | 0.165 | 0.065 |

Spectroscopic Property Prediction (e.g., UV-Vis, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic transitions and vibrational modes of a molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) in the UV-Vis spectrum can be estimated. For aminopyridine derivatives, the electronic transitions are typically of the π → π* and n → π* type. The presence of substituents such as chloro and hydroxyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. Studies on aminopyridines have shown absorption bands in the UV region, and computational methods can predict these with reasonable accuracy. sci-hub.se

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT methods. The resulting theoretical IR spectrum provides information about the various vibrational modes, such as stretching, bending, and wagging of different functional groups. For this compound, characteristic vibrational frequencies for the N-H, O-H, C=C, C-N, and C-Cl bonds are expected. Theoretical calculations on similar molecules, like 2-aminopyridine (B139424), have shown good agreement between the calculated and experimental vibrational wavenumbers. tsijournals.com

The following table presents a hypothetical prediction of the key spectroscopic data for this compound, based on computational studies of analogous compounds.

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

|---|---|---|---|

| UV-Vis | λmax 1 | ~280 nm | π → π* transition |

| UV-Vis | λmax 2 | ~320 nm | n → π* transition |

| IR | Vibrational Frequency | ~3450 cm⁻¹ | N-H stretching (asymmetric) |

| IR | Vibrational Frequency | ~3350 cm⁻¹ | N-H stretching (symmetric) |

| IR | Vibrational Frequency | ~3200 cm⁻¹ | O-H stretching |

| IR | Vibrational Frequency | ~1640 cm⁻¹ | N-H scissoring |

| IR | Vibrational Frequency | ~1580 cm⁻¹ | C=C stretching (pyridine ring) |

| IR | Vibrational Frequency | ~1300 cm⁻¹ | C-N stretching |

| IR | Vibrational Frequency | ~750 cm⁻¹ | C-Cl stretching |

Reaction Mechanisms and Kinetics of 2 Amino 3 Chloropyridin 4 Ol Transformations

Mechanistic Pathways of Substitution Reactions

Substitution reactions involving 2-Amino-3-chloropyridin-4-OL are expected to primarily proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This is a common pathway for pyridines, especially those bearing a good leaving group like chlorine and activated by the ring nitrogen atom, which acts as an electron-withdrawing group.

The SNAr mechanism typically involves a two-step addition-elimination sequence. In the first step, a nucleophile attacks the carbon atom bearing the chloro leaving group. This attack is facilitated by the electron-deficient nature of the pyridine (B92270) ring. The attack leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The amino and hydroxyl groups on the ring can influence the stability of the Meisenheimer complex through their electronic effects.

Recent studies on other pyridine systems suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, without the formation of a distinct Meisenheimer intermediate. The exact pathway for this compound would likely depend on the specific reaction conditions and the nature of the attacking nucleophile.

One documented application of this compound is in the synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. In this synthesis, the hydroxyl group of a substituted phenol (B47542) acts as the nucleophile, displacing a leaving group on another molecule, while the 4-hydroxyl group of this compound is likely involved in a subsequent etherification reaction, which would also proceed via an SNAr-type mechanism on an activated aromatic ring.

Table 1: Plausible Mechanistic Pathways for Substitution Reactions of this compound

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors |

| Nucleophilic Aromatic Substitution | Stepwise (Addition-Elimination) | Meisenheimer Complex | Nucleophile strength, solvent polarity, electronic effects of substituents |

| Nucleophilic Aromatic Substitution | Concerted | Single transition state | Nature of nucleophile and leaving group, reaction conditions |

| Etherification (at 4-OH) | SNAr on an activated aryl halide | Meisenheimer Complex | Base strength, solvent, nature of the aryl halide |

Role of Catalysis in Chemical Transformations

While specific catalytic transformations of this compound are not extensively documented, catalysis plays a significant role in the reactions of related pyridine derivatives. Catalysts can be employed to enhance reaction rates, improve selectivity, and enable reactions that would otherwise be difficult to achieve.

In the context of substitution reactions, phase-transfer catalysts could be utilized to facilitate the reaction between this compound (in an organic phase) and a nucleophile (in an aqueous phase).

For transformations involving the amino or hydroxyl groups, acid or base catalysis is commonly employed. For instance, the acylation of the amino group or the etherification of the hydroxyl group can be accelerated by the presence of a suitable acid or base catalyst.

In the broader context of pyridine chemistry, transition metal catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). If the chloro group of this compound were to be involved in such reactions, a palladium or copper catalyst would typically be required. These catalysts facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.

Organocatalysis is another area that could be relevant to the transformations of this compound. Chiral organocatalysts, for example, could be used to achieve enantioselective modifications of the molecule, should a chiral center be introduced.

Kinetics of Derivatization Reactions

Detailed kinetic data, such as reaction rates, rate constants, and activation energies, for the derivatization reactions of this compound are not available in the current literature. However, the kinetics of these reactions can be inferred from general principles of physical organic chemistry and studies on analogous systems.

The rate of SNAr reactions on the pyridine ring is expected to follow second-order kinetics, being first order in both the substrate (this compound) and the nucleophile. The rate equation would be:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors:

Temperature: As with most chemical reactions, an increase in temperature would lead to an increase in the reaction rate, as described by the Arrhenius equation.

Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

For reactions involving the amino or hydroxyl groups, the kinetics will depend on the specific transformation. For example, the rate of acylation of the amino group would depend on the concentration of the acylating agent and any catalyst used.

The study of substituent effects on the rates of pyridine-catalyzed reactions often involves the use of Hammett and Brønsted correlations to quantify the influence of electronic and steric effects on reactivity. Such studies on systems analogous to this compound could provide valuable insights into its kinetic behavior.

Stereochemical Control in Synthesis

The molecule this compound is achiral. However, it can be used as a starting material in the synthesis of chiral molecules. Stereochemical control would become a critical aspect in such syntheses.

If a derivatization reaction introduces a new stereocenter, achieving high levels of stereoselectivity (enantioselectivity or diastereoselectivity) would be a key objective. This is often accomplished through the use of chiral reagents, chiral catalysts, or chiral auxiliaries.

For instance, if the amino group were to be alkylated with a chiral electrophile, the stereochemistry of the product would be determined by the stereochemistry of the electrophile. Alternatively, if a reaction creates a new stereocenter from a prochiral group, a chiral catalyst could be used to favor the formation of one enantiomer over the other. Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and various catalytic systems have been developed for reactions of pyridine derivatives.

Given the importance of chiral pyridines in medicinal chemistry, the development of stereoselective transformations of readily available starting materials like this compound is an area of significant interest.

Photochemical Reactions and Mechanisms

Specific studies on the photochemical reactions of this compound are not found in the literature. However, the photochemistry of halopyridines and aminopyridines has been investigated, providing a basis for predicting the potential photochemical behavior of this compound.

Upon absorption of ultraviolet light, molecules are promoted to an excited electronic state. The fate of the excited molecule can include various photochemical processes such as bond cleavage, rearrangement, or reaction with other molecules.

For this compound, a likely photochemical reaction is the homolytic cleavage of the carbon-chlorine bond. This would generate a pyridinyl radical and a chlorine radical. These highly reactive radical species could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other molecules present in the reaction mixture.

The amino and hydroxyl groups could also influence the photochemical behavior of the molecule by affecting the energy levels of the excited states and the pathways of photochemical decay. For example, the amino group might participate in photoinduced electron transfer processes.

It is also possible that photochemical conditions could induce rearrangements of the pyridine ring or reactions involving the substituents. The specific products would depend on the wavelength of light used, the solvent, and the presence of other reactants or sensitizers.

Synthetic Utility and Applications As Chemical Intermediates

Building Block in Complex Molecule Synthesis

2-Amino-3-chloropyridin-4-ol serves as a crucial building block for the synthesis of complex, biologically active molecules. Its inherent chemical functionalities are exploited to introduce the substituted aminopyridine motif into larger scaffolds. A primary application of this intermediate is in the synthesis of kinase inhibitors, where the pyridine (B92270) core often acts as a key pharmacophore that interacts with the target enzyme.

The synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a potent inhibitor of the Met kinase superfamily, exemplifies the role of this compound as a foundational component. sigmaaldrich.com In this synthesis, the hydroxyl group of this compound is utilized to form an ether linkage with a substituted fluorophenyl group, demonstrating its utility in coupling reactions to construct complex diaryl ether systems. sigmaaldrich.com

Furthermore, this compound is integral to creating novel structures targeting other significant enzymes. For instance, it is a key component in the synthesis of a class of SHP2 inhibitors, where it is linked via a thioether bond to a triazine core. nih.gov This highlights the ability of the compound to undergo reactions at its different functional sites to create varied linkages (ether, thioether), thereby enabling the exploration of diverse chemical space in drug discovery.

Precursor for Advanced Organic Materials

Currently, there is a lack of specific, publicly available research detailing the use of this compound as a direct precursor for the synthesis of optoelectronic materials.

The application of this compound in the synthesis of catalytic systems is not well-documented in available scientific literature.

Role in the Synthesis of Established Molecular Scaffolds (e.g., SHP2 inhibitors)

The structural framework of this compound is particularly well-suited for the synthesis of established and therapeutically relevant molecular scaffolds, most notably kinase inhibitors.

Met Kinase Inhibitors: The compound is a key intermediate in the development of potent and selective Met kinase inhibitors. sigmaaldrich.com The final molecule, BMS-777607, incorporates the 2-amino-3-chloropyridin-4-yloxy moiety as a critical component for its biological activity. The substitution at the 3-position of the pyridine ring with a chlorine atom was found to improve enzyme potency. sigmaaldrich.com This demonstrates a clear structure-activity relationship where the specific features of the this compound building block directly contribute to the efficacy of the final therapeutic agent.

SHP2 Inhibitors: More recently, this compound has been identified as a starting material for a new class of allosteric SHP2 inhibitors. nih.gov A patent describes a molecule where the (2-amino-3-chloropyridin-4-yl)thio group is central to the structure of the final inhibitor. nih.gov SHP2 is a critical regulator in cellular signaling pathways, and its inhibition is a key therapeutic strategy in oncology. researchgate.netnih.gov The use of this compound allows for the precise assembly of a scaffold that can bind effectively to the allosteric site of the SHP2 enzyme.

The following table summarizes key molecules synthesized using this compound as a foundational building block.

| Target Molecule | Molecular Scaffold | Therapeutic Target | Linkage Type |

| BMS-777607 | N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Met kinase | Ether |

| SHP2 Inhibitor | (S)-1'-(6-((2-amino-3-chloropyridin-4-yl)thio)-1,2,4-triazin-3-yl)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine | SHP2 Phosphatase | Thioether |

Development of Novel Synthetic Methodologies Utilizing this compound

There is no significant body of research focused on the development of novel synthetic methodologies where this compound serves as the primary model substrate. Its utility is predominantly documented in its application as an intermediate in established synthetic transformations aimed at producing complex target molecules.

Q & A

Basic: What are the recommended synthetic strategies for 2-Amino-3-chloropyridin-4-OL, and how can reaction parameters be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Chlorination of pyridine precursors : React 3-amino-4-hydroxypyridine with chlorinating agents (e.g., POCl₃) under controlled conditions (60–80°C, inert atmosphere) .

- Amination of chlorinated intermediates : Use ammonia or protected amines in polar aprotic solvents (e.g., DMF) with catalytic Cu(I) to enhance regioselectivity .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of chlorinating agent) and reaction time (4–6 hours) to minimize byproducts like over-chlorinated derivatives. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can computational chemistry (e.g., DFT) resolve electronic structure ambiguities in this compound?

Answer:

Density Functional Theory (DFT) calculations can:

- Predict HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic sites at the hydroxyl group) .

- Simulate infrared (IR) and NMR spectra for comparison with experimental data, resolving conflicts in peak assignments (e.g., distinguishing NH₂ vs. OH vibrations) .

Methodology :

Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets.

Validate computational models against crystallographic data (if available) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR :

- Mass Spectrometry (ESI-MS) : Detect [M+H]⁺ peaks (calc. m/z 159.5 for C₅H₅ClN₂O) .

- IR : Look for N-H stretch (~3400 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

Advanced: How can crystallographic studies using SHELX refine the molecular conformation of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .

- SHELX Workflow :

- Key Outputs :

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods (minimum airflow 0.5 m/s) to avoid inhalation of dust/aerosols .

- Storage : In airtight containers under nitrogen, away from oxidizers (e.g., peroxides) .

- Spill Management : Neutralize with 10% acetic acid, then adsorb with inert material (e.g., vermiculite) .

Advanced: How to analyze conflicting data between experimental and computational vibrational spectra?

Answer:

- Case Example : Experimental IR shows a broad peak at 3200 cm⁻¹ (OH), but DFT predicts sharper NH₂ stretches.

- Resolution :

Basic: What are the stability considerations for this compound under varying pH conditions?

Answer:

- Acidic Conditions (pH < 3) : Protonation of NH₂ and OH groups may lead to decomposition (monitor via UV-Vis at λ = 270 nm) .

- Basic Conditions (pH > 10) : Deprotonation of OH increases solubility but risks nucleophilic substitution at C-Cl .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis .

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Answer: